molecular formula C23H25BrN2O2 B071351 4-Bromodexetimide CAS No. 162661-31-6

4-Bromodexetimide

Cat. No. B071351
M. Wt: 441.4 g/mol
InChI Key: KIBLABCMQPRMIQ-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromodexetimide is a chemical compound that belongs to the class of amides. It has a molecular formula of C8H10BrN3O and a molecular weight of 253.09 g/mol. This compound has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

4-Bromodexetimide has been extensively studied for its potential applications in various fields of science. It has been found to have antimicrobial properties and has been used as a fungicide. It has also been studied for its potential use as an anti-inflammatory agent. In addition, 4-Bromodexetimide has been used in the synthesis of other compounds with potential biological activities.

Mechanism Of Action

The mechanism of action of 4-Bromodexetimide is not fully understood. However, it has been suggested that it may inhibit the synthesis of prostaglandins, which are involved in the inflammatory response. It may also interfere with the growth and replication of microbial cells.

Biochemical And Physiological Effects

4-Bromodexetimide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including fungi and bacteria. It has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the synthesis of prostaglandins. In addition, 4-Bromodexetimide has been found to have antitumor activity in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Bromodexetimide in lab experiments is its antimicrobial properties, which make it useful for studying the growth and replication of microorganisms. Another advantage is its potential anti-inflammatory activity, which may be useful for studying the inflammatory response. However, one limitation of using 4-Bromodexetimide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-Bromodexetimide. One direction is to further investigate its mechanism of action, which may lead to the development of new drugs with similar activities. Another direction is to study its potential use as an anti-inflammatory agent in vivo. In addition, 4-Bromodexetimide could be further studied for its potential antitumor activity in vivo. Finally, it could be used as a starting material for the synthesis of other compounds with potential biological activities.
Conclusion
In conclusion, 4-Bromodexetimide is a chemical compound that has been extensively studied for its potential applications in various fields of science. It has antimicrobial and anti-inflammatory properties and has been shown to have antitumor activity in vitro. Its mechanism of action is not fully understood, but it may inhibit the synthesis of prostaglandins and interfere with the growth and replication of microbial cells. Further research is needed to fully understand its potential applications and mechanisms of action.

Synthesis Methods

The synthesis of 4-Bromodexetimide involves the reaction of 4-bromoaniline with N,N-diethylformamide dimethyl acetal in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction leads to the formation of 4-bromo-N,N-diethyl-3-oxo-3-(p-tolyl)butanamide, which is then treated with hydroxylamine hydrochloride to yield 4-Bromodexetimide. The overall yield of this synthesis method is around 60%.

properties

CAS RN

162661-31-6

Product Name

4-Bromodexetimide

Molecular Formula

C23H25BrN2O2

Molecular Weight

441.4 g/mol

IUPAC Name

(3R)-3-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione

InChI

InChI=1S/C23H25BrN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28)/t23-/m0/s1

InChI Key

KIBLABCMQPRMIQ-QHCPKHFHSA-N

Isomeric SMILES

C1CN(CCC1[C@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Br

SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Br

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Br

Other CAS RN

162661-31-6

synonyms

4-bromodexetimide
4-bromodexetimide, (S)-isome

Origin of Product

United States

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